molecular formula C6H7IN2O2 B495047 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid CAS No. 956909-60-7

1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No. B495047
CAS RN: 956909-60-7
M. Wt: 266.04g/mol
InChI Key: LTOCLMRWNZNMOT-UHFFFAOYSA-N
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Description

“1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Scientific Research Applications

Novel Synthetic Routes

Research efforts have demonstrated the efficient synthesis of pyrazolo[3,4-b]pyridine products from pyrazole derivatives, showcasing methods that might be applicable to the synthesis of compounds involving 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid. For instance, Ghaedi et al. (2015) achieved novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, suggesting a potential pathway for the synthesis of complex molecules from similar pyrazole carboxylic acids (Ghaedi et al., 2015).

Material Science Applications

Pyrazolecarboxylic metal organic frameworks have been synthesized for various applications, including electrochemiluminescence. Feng et al. (2016) synthesized transition metal complexes with pyrazoledicarboxylic acid derivatives, demonstrating high electrochemiluminescence intensity in DMF solution. This indicates that derivatives of pyrazole-3-carboxylic acid could be valuable in developing new materials with specific electronic or optical properties (Feng et al., 2016).

Pharmacological Research

While direct applications in pharmacology for this compound are not explicitly mentioned, research on similar compounds hints at potential biological activities. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, suggesting a pathway for the development of compounds for optical limiting applications. This highlights the possibility of exploring the pharmacological properties of pyrazole-3-carboxylic acid derivatives in the context of drug design and biological applications (Chandrakantha et al., 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it’s reasonable to expect that research into pyrazole derivatives, including “1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid”, will continue to be a significant area of interest in the future.

properties

IUPAC Name

1-ethyl-4-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCLMRWNZNMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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